1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
Overview
Description
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a chemical compound with the empirical formula C5H6Cl2N2O and a molecular weight of 181.02 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride typically involves the reaction of 1-methylimidazole with phosgene or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group . This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions that can exhibit unique catalytic properties .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride can be compared with other similar compounds such as:
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at a different position, leading to different reactivity and applications.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of a carbonyl chloride, resulting in different chemical properties and uses.
2-Imidazolecarboxaldehyde:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-methylimidazole-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-7-2-4(8)5(6)9;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADJQMSOFSMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380180 | |
Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343569-06-2 | |
Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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